1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a pyrazole core
Preparation Methods
The synthesis of 1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1-methyl-4-amino-N-propyl-1H-pyrazole-5-carboxamide with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-AMINO-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: This compound is structurally similar but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: This compound also lacks the nitro group and the Schiff base moiety, making it less versatile in chemical reactions and biological applications.
1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)methylideneamino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-3-7-16-15(21)14-13(10-18-19(14)2)17-9-11-5-4-6-12(8-11)20(22)23/h4-6,8-10H,3,7H2,1-2H3,(H,16,21) |
InChI Key |
JXOTUSPSZHZDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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